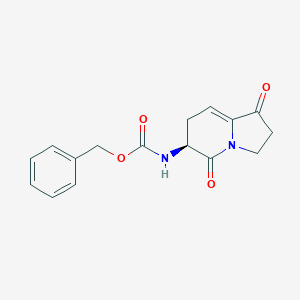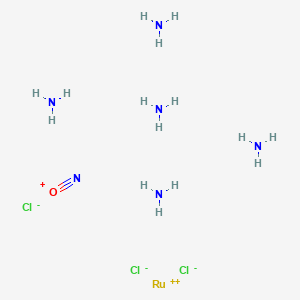
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the central nervous system, leading to symptoms similar to those of Parkinson's disease. In
Mécanisme D'action
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium is selectively taken up by dopaminergic neurons in the central nervous system, where it is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also leads to the activation of microglia and astrocytes, which contribute to the inflammatory response and further neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its reproducibility. However, 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also has several limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease.
Orientations Futures
In 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium research include the development of new compounds that can selectively target dopaminergic neurons without causing toxicity, the identification of new targets for the treatment of Parkinson's disease, and the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium involves the reaction of 2-methyl-5-(methylsulfanyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. It is commonly used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the central nervous system. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has also been used to study the effects of various drugs on the nervous system, including the effects of drugs that are used to treat Parkinson's disease.
Propriétés
Formule moléculaire |
C9H12NO2S+ |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl 1-methyl-5-methylsulfanylpyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(13-3)4-5-8(10)9(11)12-2/h4-6H,1-3H3/q+1 |
Clé InChI |
LRSZGZUKNXIPAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
SMILES canonique |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



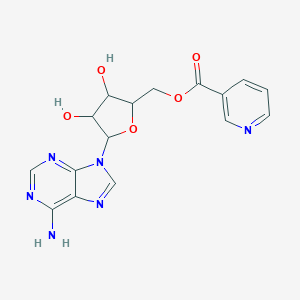
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
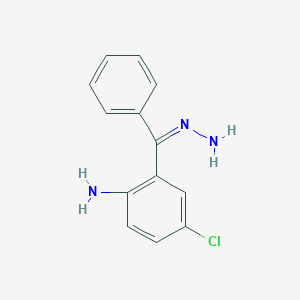
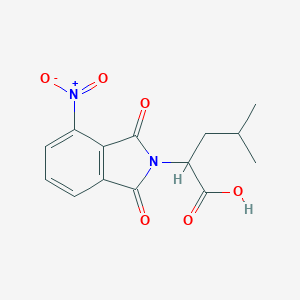
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
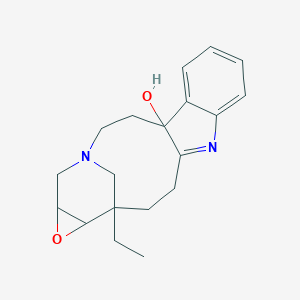

![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)

![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
